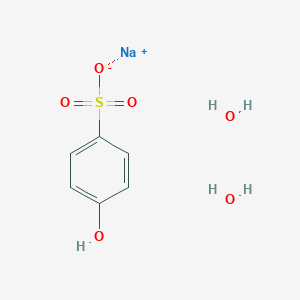

4-ヒドロキシベンゼンスルホン酸ナトリウム二水和物

説明

Phenolsulphonate sodium, also known as sodium phenolsulfonate, is a sodium salt of phenolsulfonic acid. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and chemical manufacturing. It is known for its antimicrobial and deodorant properties, making it a valuable ingredient in personal care products .

科学的研究の応用

Phenolsulphonate sodium has numerous applications in scientific research:

作用機序

フェノールスルホン酸ナトリウムは、主にその抗菌作用によって効果を発揮します。 細胞膜を破壊し、重要な代謝過程を阻害することで、微生物の増殖を抑制します . この化合物は、細胞壁の合成やエネルギー産生に関与するなど、さまざまな分子経路を標的にします .

準備方法

合成経路と反応条件: フェノールスルホン酸ナトリウムは、いくつかの方法で合成することができます。

フェノールのスルホン化: フェノールを硫酸と反応させてフェノールスルホン酸を生成し、その後水酸化ナトリウムで中和してフェノールスルホン酸ナトリウムを生成します.

ベンゼンスルホン酸ナトリウムの熱分解: ベンゼンスルホン酸を水酸化ナトリウム水溶液と反応させ、生成された塩を高温で固体水酸化ナトリウムと融合させてフェノキシドナトリウムを得ます。

工業生産方法: フェノールスルホン酸ナトリウムの工業生産は、通常、フェノールのスルホン化とそれに続く水酸化ナトリウムによる中和を行います。 この方法は、効率性とコスト効率の面で優れているため、好まれています .

化学反応の分析

フェノールスルホン酸ナトリウムは、さまざまな化学反応を起こします。具体的には以下の反応があります。

酸化: フェノールスルホン酸ナトリウムは、二クロム酸ナトリウムや三酸化クロムなどの酸化剤を使用して、キノンに酸化することができます.

求電子置換反応: フェノールスルホン酸ナトリウムのヒドロキシ基は、芳香族環を活性化し、ハロゲン化、ニトロ化、スルホン化などの求電子置換反応に対して非常に反応性が高くなります.

還元: フェノールスルホン酸ナトリウムの酸化によって生成されるキノンは、還元剤を用いてヒドロキノンに還元することができます.

一般的な試薬と条件:

酸化: 二クロム酸ナトリウム、三酸化クロム、ニトロソジスルホン酸カリウム(フレミの塩).

求電子置換反応: ハロゲン(塩素、臭素)、硝酸、硫酸.

還元: 水素化ホウ素ナトリウムなどの還元剤.

主要な生成物:

酸化: キノン

求電子置換反応: ハロゲン化、ニトロ化、またはスルホン化された誘導体

還元: ヒドロキノン

4. 科学研究への応用

フェノールスルホン酸ナトリウムは、科学研究で数多くの用途があります。

類似化合物との比較

フェノールスルホン酸ナトリウムは、ベンゼンスルホン酸などの他のスルホン化芳香族化合物に似ています。

ベンゼンスルホン酸: 両方の化合物はスルホン化芳香族化合物ですが、フェノールスルホン酸ナトリウムは、追加のヒドロキシ基を持っているため、特定の化学反応においてより反応性が高くなります.

トルエンスルホン酸: 構造は似ていますが、ヒドロキシ基ではなくメチル基を持っているため、反応性と用途が異なります.

独自性: フェノールスルホン酸ナトリウムは、ヒドロキシ基とスルホン酸基を組み合わせた独自の構造を持つため、特に抗菌剤や消臭剤の製剤において、さまざまな化学反応や用途で非常に汎用性があります .

生物活性

Sodium 4-hydroxybenzenesulfonate dihydrate (Na-4-HBS), also known as phenol sulfonate, is a compound with diverse biological activities. This article explores its structural properties, synthesis, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

Sodium 4-hydroxybenzenesulfonate dihydrate has the molecular formula and a molecular weight of approximately 232.19 g/mol. The compound exhibits high solubility in polar solvents, which is crucial for its applications in various fields including pharmaceuticals and biochemistry.

Table 1: Basic Properties of Sodium 4-Hydroxybenzenesulfonate Dihydrate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.19 g/mol |

| Solubility | High in polar solvents |

| Melting Point | >300°C |

| CAS Number | 10580-19-5 |

Synthesis

The synthesis of Na-4-HBS involves the reaction of sodium carbonate with 4-hydroxybenzenesulfonic acid in an aqueous solution. The process typically employs a slow evaporation method to grow single crystals, which can be characterized for their optical and electrical properties.

Experimental Procedure:

- Dissolve sodium carbonate and 4-hydroxybenzenesulfonic acid in deionized water at a 1:2 ratio.

- Stir the solution for approximately 4 hours until saturation is achieved.

- Filter the solution to remove impurities.

- Allow the solution to evaporate slowly in a controlled environment to obtain crystals over several days.

Biological Activity

Research indicates that sodium 4-hydroxybenzenesulfonate dihydrate exhibits several biological activities, including:

- Antioxidant Activity : Studies have shown that Na-4-HBS can scavenge free radicals, reducing oxidative stress in cells .

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations .

- Cellular Effects : It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and inflammation .

Case Studies

- Antioxidant Effects : A study assessed the protective effects of Na-4-HBS on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers when treated with Na-4-HBS compared to control groups .

- Antimicrobial Efficacy : In vitro tests revealed that Na-4-HBS inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

- Cell Signaling Modulation : Research involving human cell lines demonstrated that Na-4-HBS could modulate key signaling pathways associated with inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Structural Analysis

The structural analysis of sodium 4-hydroxybenzenesulfonate dihydrate reveals alternating layers of sulfonate ions and hydrated cations, with sodium ions coordinating directly to sulfonate oxygen atoms. This arrangement facilitates enhanced hydrogen bonding between layers, contributing to its stability and solubility characteristics .

Table 2: Solubility Characteristics in Various Solvents

| Solvent | Solubility (g/10 mL) | Crystal Habit | Optical Quality | Growth Period |

|---|---|---|---|---|

| Water | 2.03 | Rectangular | Highly transparent | More than a week |

| Methanol | 0.82 | Needle-shaped | Transparent | 3 to 4 days |

| Ethanol | 0.80 | Needle-shaped | Transparent | 3 days |

| Acetone | 0.65 | Thin plates | Transparent | Varies |

特性

IUPAC Name |

sodium;4-hydroxybenzenesulfonate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4S.Na.2H2O/c7-5-1-3-6(4-2-5)11(8,9)10;;;/h1-4,7H,(H,8,9,10);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXONATFNYJWFNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892559 | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20049 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10580-19-5 | |

| Record name | Phenolsulphonate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-hydroxybenzenesulfonate dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenolsulfonic acid, sodium salt dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM P-PHENOLSULFONATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NH81N759Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural characterization of Sodium 4-hydroxybenzenesulfonate dihydrate?

A1: Sodium 4-hydroxybenzenesulfonate dihydrate is an organic compound with the molecular formula C6H9NaO6S. [] Its structure comprises a benzene ring with a hydroxyl group (-OH) at the para position and a sulfonate group (-SO3Na) also attached to the ring. As a dihydrate, two water molecules are associated with each molecule of the compound.

Q2: How does Sodium 4-hydroxybenzenesulfonate dihydrate interact with Lanthanide ions and what are the implications?

A2: Sodium 4-hydroxybenzenesulfonate dihydrate acts as a ligand, coordinating with Lanthanide ions (Ln) like Terbium (Tb), Erbium (Er), and Ytterbium (Yb) to form one-dimensional framework compounds. [] This interaction is facilitated by the oxygen atoms in the hydroxyl and sulfonate groups of the Sodium 4-hydroxybenzenesulfonate dihydrate molecule, which act as binding sites for the Ln ions. The resulting compounds exhibit luminescent properties, making them potentially valuable for applications in areas like display technologies and biological imaging.

Q3: Can you elaborate on the catalytic application of Sodium 4-hydroxybenzenesulfonate dihydrate in polymer synthesis?

A3: Sodium 4-hydroxybenzenesulfonate dihydrate plays a crucial role in synthesizing a new polynorbornene with highly fluorinated sulfonic acid groups. [] This involves a two-step process. First, hydrogenated poly(N-pentafluorophenyl-norbornene-5,6-dicarboximide) is prepared. Then, it reacts with Sodium 4-hydroxybenzenesulfonate dihydrate, introducing sulfonic acid groups onto the polymer backbone. These sulfonic acid groups are known for their hydrophilic nature and can significantly alter the properties of the resulting polymer. This method highlights the potential of Sodium 4-hydroxybenzenesulfonate dihydrate in modifying polymers for specific applications.

Q4: What are the limitations of Sodium 4-hydroxybenzenesulfonate dihydrate as a catalyst?

A4: Research indicates that Sodium 4-hydroxybenzenesulfonate dihydrate might not be the most effective catalyst for certain reactions. For instance, in the solvent-free preparation of SEBS–g–polycarbonate copolymers, Sodium 4-hydroxybenzenesulfonate dihydrate showed limited catalytic activity compared to other catalysts like Tin (II) bis(2-ethylhexanoate) (SnOct2) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). [] The study found that Sodium 4-hydroxybenzenesulfonate dihydrate did not effectively catalyze the grafting reactions, leading to insignificant changes in the properties of the resulting copolymer.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。